molecular formula C15H16N2 B1420915 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline CAS No. 1221725-87-6

4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline

Cat. No.: B1420915
CAS No.: 1221725-87-6
M. Wt: 224.3 g/mol
InChI Key: KXMNPYKIVCLNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dihydro-1H-indol-5-ylmethyl)aniline (CAS 925905-07-3) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C15H16N2 and a molecular weight of 224.30 . The indoline scaffold is a privileged structure in drug design, known for its presence in numerous biologically active molecules . Compounds based on the 2,3-dihydro-1H-indole (indoline) core are frequently explored as tubulin polymerization inhibitors that bind to the colchicine site, a mechanism of action relevant for developing novel anticancer agents with anti-angiogenic properties . Furthermore, indole and indoline derivatives are extensively researched for their wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, antioxidant, and antimicrobial effects . As such, this specific aniline-derivatized indoline serves as a versatile building block for the synthesis of more complex molecules, particularly in the construction of disubstituted methanamines which are valuable for structure-activity relationship (SAR) studies . Researchers utilize this intermediate to develop potential therapeutic candidates aimed at various biological targets. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information, which includes recommendations to store in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c16-14-4-1-11(2-5-14)9-12-3-6-15-13(10-12)7-8-17-15/h1-6,10,17H,7-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMNPYKIVCLNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Field-Proven Insights into Elucidating the Core Biology of a Novel Small Molecule

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline

Abstract

This technical guide provides a comprehensive framework for investigating the mechanism of action of the novel small molecule, 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline. Based on a structural analysis and a review of existing literature on related indoline and aniline derivatives, we hypothesize that this compound functions as a kinase inhibitor. This guide details a structured, multi-faceted experimental approach to test this hypothesis, encompassing initial target identification, in-depth biochemical and cellular characterization, and downstream signaling pathway analysis. The protocols and rationale provided herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the generated data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the biological activity of this and similar novel chemical entities.

Introduction: Unveiling the Potential of a Novel Scaffold

The confluence of an indoline core and an aniline moiety in 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline presents a compelling scaffold for targeted therapeutic development. The indoline ring system is a privileged structure in medicinal chemistry, found in a variety of bioactive natural products and synthetic drugs.[1] Derivatives of the 2,3-dihydro-1H-indole core have demonstrated a range of pharmacological activities, including the inhibition of key cellular targets such as Receptor-Interacting Protein Kinase 1 (RIPK1) and tubulin.[2][3] Similarly, the aniline functional group is a common feature in numerous kinase inhibitors, contributing to interactions within the ATP-binding pocket of these enzymes.[4]

Given the structural precedents, we postulate that 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline may exert its biological effects through the modulation of a specific protein kinase or a family of related kinases. This guide outlines a systematic and logical progression of experiments designed to rigorously test this hypothesis and elucidate the compound's precise mechanism of action.

Proposed Mechanism of Action: A Kinase Inhibition Hypothesis

Based on the structural features of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline, we propose a primary mechanism of action centered on the inhibition of a protein kinase. The rationale for this hypothesis is twofold:

  • The Indoline Moiety as a Scaffold: The 2,3-dihydro-1H-indol-5-yl group is present in a known class of potent RIPK1 inhibitors.[2] This suggests that the indoline core can be effectively accommodated within the active site of a kinase.

  • The Aniline Group as a Key Interacting Element: Aniline and its derivatives are prevalent in a multitude of approved and investigational kinase inhibitors, where the amino group often forms critical hydrogen bonds with hinge region residues of the kinase.

Our central hypothesis is that 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline acts as a competitive inhibitor at the ATP-binding site of one or more protein kinases, thereby modulating downstream signaling pathways and eliciting a cellular response. The following sections detail the experimental strategy to validate this proposed mechanism.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action, where the compound inhibits a target kinase, leading to the blockade of downstream signaling events.

Kinase_Inhibition_Pathway Substrate Substrate Target_Kinase Target_Kinase Substrate->Target_Kinase ATP ATP ATP->Target_Kinase Phosphorylated_Substrate Phosphorylated_Substrate Target_Kinase->Phosphorylated_Substrate Compound 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline Inhibition X Compound->Inhibition Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response Inhibition->Target_Kinase

Caption: Hypothesized kinase inhibition pathway.

Experimental Validation: A Multi-Tiered Approach

To systematically investigate the proposed mechanism of action, we will employ a tiered approach, starting with broad screening and progressively focusing on specific targets and pathways.

Tier 1: Initial Target Identification and Cellular Effects

The initial phase of our investigation will focus on identifying potential kinase targets and observing the compound's effects on cancer cell lines, a common starting point for characterizing kinase inhibitors.

A broad in vitro kinase panel screen is the most efficient method to identify potential kinase targets.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline in 100% DMSO. Serially dilute the compound to the desired screening concentrations (e.g., 1 µM and 10 µM).

  • Assay Execution: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of at least 100 human kinases. The assays are typically performed using a radiometric (33P-ATP) or fluorescence-based format.

  • Data Analysis: The percentage of inhibition at each concentration will be determined relative to a positive control (e.g., staurosporine) and a vehicle control (DMSO). Kinases showing significant inhibition (e.g., >50% at 1 µM) will be considered primary hits.

To determine the compound's effect on cell viability, a panel of cancer cell lines will be treated with increasing concentrations of the compound.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Table 1: Hypothetical Cellular Proliferation Data

Cell LineIC50 (µM)
MCF-72.5
HCT1165.1
A5498.3
Tier 2: Target Validation and In-Depth Biochemical Characterization

Once primary kinase hits are identified, the next step is to validate these targets and characterize the compound's interaction in more detail.

For the top kinase hits from the panel screen, full dose-response curves will be generated to determine the IC50 values.

Experimental Protocol: In Vitro Kinase IC50 Determination

  • Assay Setup: Utilize a suitable in vitro kinase assay format (e.g., ADP-Glo™, LanthaScreen™) for the specific kinase of interest.

  • Compound Titration: Perform a 10-point serial dilution of the compound, typically starting from 100 µM.

  • Kinase Reaction: Incubate the kinase, substrate, ATP, and compound for a predetermined time at room temperature.

  • Detection: Add the detection reagents and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of kinase activity against the log of the compound concentration and calculate the IC50 value using non-linear regression.

To confirm that the compound acts as an ATP-competitive inhibitor, kinase assays will be performed with varying concentrations of both the compound and ATP.

Experimental Protocol: ATP Competition Assay

  • Assay Conditions: Set up the kinase assay as described above.

  • Matrix Titration: Perform the assay with a matrix of concentrations of both the compound and ATP (e.g., 0.5x, 1x, 2x, 5x, 10x the Km of ATP for the kinase).

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots. An increase in the apparent Km of ATP with increasing concentrations of the inhibitor, while Vmax remains unchanged, is indicative of competitive inhibition.

Tier 3: Cellular Target Engagement and Downstream Pathway Analysis

The final tier of experiments will confirm that the compound engages its target in a cellular context and modulates the expected downstream signaling pathways.

CETSA is a powerful technique to directly assess target engagement in intact cells.

Experimental Protocol: Cellular Thermal Shift Assay

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

To confirm that the compound inhibits the kinase's activity in cells, the phosphorylation status of a known downstream substrate will be examined.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate, as well as an antibody for the total protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the change in phosphorylation upon compound treatment.

Experimental_Workflow cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Biochemical Validation cluster_2 Tier 3: Cellular Characterization Kinase_Screen Kinase Panel Screen IC50_Determination Kinase IC50 Determination Kinase_Screen->IC50_Determination Cell_Proliferation Cellular Proliferation Assays CETSA Cellular Thermal Shift Assay Cell_Proliferation->CETSA MOA_Studies Mechanism of Inhibition Studies IC50_Determination->MOA_Studies IC50_Determination->CETSA Western_Blot Downstream Signaling Analysis CETSA->Western_Blot

Sources

Strategic Utilization of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic utilization, synthesis, and medicinal chemistry applications of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline . This molecule serves as a high-value "bifunctional scaffold" in drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Part 1: Core Directive & Structural Philosophy

The "Privileged Scaffold" Status

In modern Fragment-Based Drug Discovery (FBDD), the 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its bifunctional connectivity :

  • The Indoline (2,3-dihydro-1H-indole) Core:

    • Hinge Binder: The indoline nitrogen (NH) acts as a critical hydrogen bond donor, often mimicking the purine ring of ATP in kinase active sites (e.g., VEGFR, PDGFR).

    • Conformational Restriction: Unlike a flexible ethylamine chain, the fused bicyclic system restricts rotation, reducing the entropic penalty upon protein binding.

    • Electronic Modulation: The 2,3-dihydro structure is more electron-rich and basic (pKa ~ 5) than its oxidized indole counterpart, altering solubility and metabolic stability.

  • The Methylene Bridge (-CH₂-):

    • Sp3 Spacer: Breaks the conjugation between the indoline and the aniline phenyl ring. This allows the two aromatic systems to adopt a non-coplanar "twisted" conformation (approx. 60–90° dihedral angle), which is often required to fit into deep hydrophobic pockets.

  • The Aniline Moiety:

    • Solvent Front Handle: The primary amine (-NH₂) is a versatile nucleophile for late-stage diversification (urea formation, amide coupling) to reach the solvent-accessible regions of a binding pocket.

Pharmacophore Mapping

The following diagram illustrates the pharmacophoric features that make this precursor essential for designing Type II kinase inhibitors and GPCR antagonists.

Pharmacophore Indoline Indoline Core (H-Bond Donor) Linker Methylene Bridge (Rotational Freedom) Indoline->Linker C5 Attachment Target_Hinge Target: ATP Hinge (Glu/Asp residues) Indoline->Target_Hinge H-Bond Interaction Aniline Aniline Moiety (Chemical Handle) Linker->Aniline C4' Attachment Target_Pocket Target: Hydrophobic Pocket II Linker->Target_Pocket Van der Waals Fit Target_Solvent Target: Solvent Front (Solubilizing Groups) Aniline->Target_Solvent Derivatization Site

Caption: Pharmacophore map highlighting the dual-binding potential of the scaffold in a typical kinase active site.

Part 2: Synthetic Architecture & Protocols[1]

Synthesis of this precursor requires a strategy that avoids over-alkylation and preserves the oxidation state of the indoline ring. The Friedel-Crafts Acylation-Reduction route is the industry standard for high purity and scalability.

Retrosynthetic Analysis[1]
  • Target: 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline

  • Disconnection: C5–CH₂ bond.

  • Precursors: N-Acetylindoline (nucleophile) + 4-Nitrobenzoyl chloride (electrophile).

  • Rationale: Direct alkylation with benzyl halides often leads to poly-alkylation. Acylation at C5 is highly regioselective due to the para-directing nature of the N-acetyl group.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale, ensuring self-validating checkpoints (TLC/LCMS) at each stage.

Step 1: Friedel-Crafts Acylation
  • Reagents: N-Acetylindoline (1.61 g, 10 mmol), 4-Nitrobenzoyl chloride (2.04 g, 11 mmol), AlCl₃ (2.0 g, 15 mmol), Dry Dichloromethane (DCM, 50 mL).

  • Procedure:

    • Dissolve N-Acetylindoline in dry DCM under N₂ atmosphere. Cool to 0°C.

    • Add AlCl₃ portion-wise (exothermic). Stir for 15 min.

    • Add 4-Nitrobenzoyl chloride dropwise dissolved in DCM.

    • Allow to warm to RT and reflux for 4 hours.

    • Checkpoint: TLC (EtOAc:Hexane 1:1) should show disappearance of starting material (Rf ~0.6) and appearance of ketone product (Rf ~0.3).

    • Quench: Pour into ice-water/HCl. Extract with DCM, dry over MgSO₄.

  • Intermediate: 1-acetyl-5-(4-nitrobenzoyl)indoline.

Step 2: Ionic Hydrogenation (Ketone Reduction)
  • Reagents: Intermediate from Step 1, Triethylsilane (Et₃SiH, 3 eq), Trifluoroacetic acid (TFA, solvent/catalyst).

  • Rationale: Standard Wolff-Kishner is too harsh. Ionic hydrogenation selectively reduces aryl ketones to methylenes without reducing the nitro group or opening the indoline.

  • Procedure:

    • Dissolve ketone in TFA (10 mL).

    • Add Et₃SiH slowly at RT. Stir for 12–16 hours.

    • Checkpoint: LCMS should show mass shift M-14 (C=O to CH₂).

    • Remove TFA in vacuo. Neutralize with NaHCO₃.

  • Intermediate: 1-acetyl-5-(4-nitrobenzyl)indoline.

Step 3: Global Deprotection & Reduction
  • Reagents: 6M HCl (for deacetylation), then H₂ (50 psi) / 10% Pd-C (for nitro reduction).

  • Procedure:

    • Reflux the acetylated intermediate in 6M HCl/EtOH (1:1) for 2 hours to remove the N-acetyl group.

    • Neutralize and extract the free indoline.

    • Dissolve in MeOH, add 10% Pd-C (10 wt%), and hydrogenate at 50 psi for 4 hours.

    • Filter through Celite.

  • Final Product: 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline.

Synthesis Workflow Diagram

Synthesis SM1 N-Acetylindoline Step1 Step 1: Friedel-Crafts Acylation (AlCl3, DCM, Reflux) SM1->Step1 SM2 4-Nitrobenzoyl Chloride SM2->Step1 Int1 Intermediate 1: 1-acetyl-5-(4-nitrobenzoyl)indoline Step1->Int1 Step2 Step 2: Ionic Hydrogenation (Et3SiH, TFA) Int1->Step2 Int2 Intermediate 2: 1-acetyl-5-(4-nitrobenzyl)indoline Step2->Int2 Step3 Step 3: Hydrolysis & Reduction (1. HCl/EtOH, 2. H2/Pd-C) Int2->Step3 Product FINAL PRECURSOR: 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline Step3->Product

Caption: Step-wise synthetic pathway ensuring regioselectivity and functional group tolerance.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]

Kinase Inhibition (Tyrosine Kinases)

This scaffold is a bioisostere for the diarylmethane motif found in various Tyrosine Kinase Inhibitors (TKIs).

  • Mechanism: The indoline NH binds to the hinge region (e.g., Cys919 in VEGFR2). The methylene bridge positions the aniline ring into the hydrophobic pocket adjacent to the gatekeeper residue.

  • Derivatization: The aniline amine is typically converted into a urea or amide .

    • Example: Reaction with an isocyanate yields a urea linkage, a proven motif (e.g., Sorafenib, Linifanib) that forms dual H-bonds with Asp/Glu residues in the "DFG-out" inactive kinase conformation.

Dual 5-LOX/sEH Inhibitors

Recent studies (See Reference 1) utilize indoline-based scaffolds to target inflammation pathways.

  • Application: The indoline core inhibits 5-lipoxygenase (5-LOX), while the benzyl-aniline extension (often modified) targets soluble epoxide hydrolase (sEH).

  • SAR Insight: Substitution at the Indoline N1 position (e.g., with acetyl or carbamoyl groups) modulates metabolic stability and lipophilicity (LogP).

Comparative Data: Indoline vs. Indole Scaffolds

The following table highlights why a medicinal chemist might choose the dihydro (indoline) form over the oxidized (indole) form for this specific precursor.

FeatureIndoline (Dihydro) ScaffoldIndole ScaffoldImpact on Drug Design
Geometry Non-planar (puckered ring)Planar (aromatic)Indoline offers better solubility and specific 3D-shape matching (sp3 character).
Basicity (N1) Basic (pKa ~5, participates in H-bonds)Non-basic (Lone pair in aromatic system)Indoline N1 is a stronger H-bond donor/acceptor for hinge binding.
Metabolic Liability Prone to oxidation (dehydrogenation)Stable aromatic systemIndolines may require N-substitution (e.g., amide/urea) to prevent rapid CYP450 oxidation.
Synthetic Reactivity Nucleophilic at N1; Electrophilic at C5 (para)Nucleophilic at C3Indoline directs substitution to C5, enabling the specific "linear" geometry of this precursor.

Part 4: References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. Source: Molbank (MDPI). URL:[Link][1][2]

  • Indole Derivatives in Drug Discovery: Current and Future Perspectives. Source: PubMed (NIH). URL:[Link]

Sources

Methodological & Application

purification of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline via Column Chromatography

Part 1: Executive Summary & Chemical Context

The purification of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline presents a "two-front war" for the chromatographer: Basicity and Oxidation Susceptibility .

  • Basicity: The molecule contains two nitrogen centers—a primary aniline and a secondary indoline. Standard silica gel (

    
    ) acts as a weak acid, protonating these amines. This results in strong ionic retention, manifesting as severe peak tailing (streaking) and irreversible adsorption.
    
  • Oxidation Risk: Unlike fully aromatic indoles, the indoline (2,3-dihydro-1H-indole) moiety is partially saturated. It is electronically activated and prone to oxidative dehydrogenation to form the corresponding indole, particularly when adsorbed onto high-surface-area silica in the presence of air and light.

This guide provides a validated protocol to suppress silanol interactions while minimizing on-column oxidation.

Physicochemical Profile
FeatureChemical NatureChromatographic Impact
Aniline Nitrogen Primary aromatic amine (

)
Moderate H-bonding; weak silanol interaction.[1]
Indoline Nitrogen Secondary cyclic amine (

)
High Risk. Strong interaction with acidic silanols causing tailing.
Methylene Bridge Benzylic CarbonSusceptible to radical oxidation if left on silica too long.

Part 2: Method Development & Optimization

Before committing crude material to a column, you must determine the stability and optimal mobile phase using Thin Layer Chromatography (TLC).[2]

The "2D-TLC" Stability Test

Rationale: To verify if the compound degrades on silica.

  • Spot the crude mixture on the bottom-left corner of a square TLC plate.

  • Elute vertically with 10% MeOH in DCM .

  • Air dry the plate for 10 minutes (simulating column residence time).

  • Rotate the plate 90° and elute again with the same solvent.

  • Analysis: If the spot lies on the diagonal

    
     line, the compound is stable. If new spots appear off-diagonal, the silica/air is degrading your compound. Action:  Switch to Amine-Functionalized Silica or Neutralized Silica immediately.
    
Recommended Solvent Systems

The following systems are ranked by "Safe Handling" vs. "Elution Power."

SystemComposition (v/v)ApplicationNotes
A (Standard) DCM : MeOH :

(95 : 4.5 : 0.5)
High PolarityBest for removing very polar impurities. Ammonia is essential to block silanols.
B (Protective) Hexane : EtOAc :

(60 : 39 : 1)
Medium PolarityRecommended. TEA (Triethylamine) is less aggressive than ammonia and protects the indoline.
C (Ternary) EtOAc : Hexane : MeOH (2 : 0.5 : 0.3)SpecificCited in literature for similar indole-aniline scaffolds [1]. Good balance of solubility and separation.[3][4][5]

Part 3: Detailed Purification Protocols

Protocol A: The "Neutralized Silica" Method (Standard Phase)

Use this for robust samples where cost is a factor and standard silica is the only option.

Materials:

  • Silica Gel 60 (230-400 mesh).

  • Triethylamine (TEA) or Ammonium Hydroxide (28%

    
    ).
    
  • Flash Column.[3][4][5][6][7]

Step-by-Step Procedure:

  • Column Pre-Treatment (Crucial):

    • Do not just add TEA to the eluent. You must passivate the silica first.[8]

    • Prepare a slurry of silica in the starting mobile phase (e.g., Hexane/EtOAc) containing 1% TEA .

    • Pour the slurry and flush with 2 column volumes (CV) of this "blocking buffer." This saturates the acidic silanol sites (

      
      ).
      
  • Sample Loading:

    • Dissolve the crude in a minimum amount of DCM.

    • Liquid Load: Carefully pipette onto the sand bed.

    • Alternative: If solubility is poor, adsorb onto Celite (diatomaceous earth). Do not dry-load onto silica, as the high surface area + heat of evaporation promotes oxidation of the indoline.

  • Elution Gradient:

    • Start: 5% EtOAc in Hexane (+1% TEA).

    • Ramp: Linear gradient to 60% EtOAc in Hexane (+1% TEA) over 15 CV.

    • Note: Keep the TEA concentration constant throughout the gradient.

  • Fraction Collection:

    • Collect small fractions. Indoline derivatives often fluoresce strongly under UV (254/365 nm).

    • Workup: Evaporate fractions immediately. Do not leave the compound in solution with TEA for days. To remove residual TEA, co-evaporate with DCM/Heptane twice.

Protocol B: Amine-Functionalized Silica (The "Professional" Way)

Use this for high-value (>100mg) or highly unstable intermediates.

Rationale: Amine-bonded silica (


) creates a basic surface environment without the need for soluble modifiers. It prevents the "protonation trap" and eliminates the risk of TEA contaminating the product.
  • Cartridge: Use a commercially available ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -silica flash cartridge.[4]
    
  • Solvents: Hexane / Ethyl Acetate (No modifier needed).[2]

  • Gradient: 0%

    
     100% EtOAc.
    
  • Advantage: The indoline elutes as a sharp band with zero tailing, and the solvent can be evaporated directly to yield the pure free base.

Part 4: Decision Matrix & Workflow (Visualization)

The following diagram illustrates the logical flow for selecting the correct purification strategy based on compound behavior.

Purification_Workflow Start Crude 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline Solubility Solubility Check (DCM vs EtOAc) Start->Solubility TLC_Test 2D-TLC Stability Test (on Silica) Solubility->TLC_Test Decision_Stable Is Compound Stable on Silica? TLC_Test->Decision_Stable Path_Unstable UNSTABLE / TAILING Decision_Stable->Path_Unstable New spots/Streaking Path_Stable STABLE Decision_Stable->Path_Stable Clean diagonal Method_NH2 Method B: Amine-Functionalized Silica (Hex/EtOAc) Path_Unstable->Method_NH2 Best Practice Method_Std Method A: Standard Silica + 1% TEA (Passivated) Path_Stable->Method_Std Cost Effective Workup Evaporation (< 40°C) Inert Atmosphere Method_NH2->Workup Method_Std->Workup

Figure 1: Purification Decision Tree. Prioritize Amine-Silica if oxidative instability is detected during 2D-TLC.

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Fractions turn pink/brown Auto-oxidation of indoline/aniline.Use degassed solvents; flush column with

before run; speed up the flow rate.
Compound smears (Rf 0.1 to 0.6) Silica is not fully deactivated.Increase TEA to 2% or switch to

in MeOH/DCM.
Product co-elutes with TEA TEA has high boiling point.Co-evaporate with Toluene or Heptane to azeotrope the amine.

Final Purity Check: Always validate purity using qNMR (Quantitative NMR) rather than just LC-MS. LC-MS may hide inorganic salts or residual TEA, whereas NMR will show the characteristic ethyl quartets of TEA or broad ammonium peaks.

References

  • Synthesis of Indolylpropyl Derivatives: Source:Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents. Relevance: Validates the use of EtOAc/Hexane/MeOH systems for similar indole-aniline scaffolds. URL:[Link]

  • General Amine Purification Guidelines: Source:University of Rochester - Flash Chromatography Guide. Relevance: Establishes the standard protocol for using Ammonia/Methanol/DCM mixtures for polar amines. URL:[Link]

  • Amine-Functionalized Silica Application: Source:Biotage Application Note: Is there an easy way to purify organic amines? Relevance: details the mechanism of amine-bonded silica for avoiding salt formation. URL:[Link]

  • Indoline Oxidation Mechanisms: Source:Atmospheric oxidation mechanism and kinetics of indole. Relevance: Provides mechanistic insight into the radical oxidation pathways of indole/indoline derivatives.[9] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline. This guide provides an in-depth, optimized protocol and addresses common challenges to help you improve your reaction yields and final product purity. As Senior Application Scientists, we have designed this guide to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Recommended Synthetic Pathway: Two-Step Formylation and Reductive Amination

The most reliable and high-yielding pathway to the target compound involves a two-step sequence: Vilsmeier-Haack formylation to create the key aldehyde intermediate, followed by a direct reductive amination with aniline. This approach offers excellent control and minimizes side reactions.

G Indoline 1-Acetylindoline Aldehyde 1-Acetylindoline- 5-carboxaldehyde Indoline->Aldehyde 1. Vilsmeier-Haack Formylation Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Aniline Aniline Product 4-((1-Acetylindolin-5-yl)methyl)aniline Aldehyde->Product 2. Reductive Amination Reductive Reductive Amination (NaBH(OAc)₃, DCE) Deprotection Base Hydrolysis (e.g., NaOH/MeOH) FinalProduct 4-(2,3-dihydro-1H-indol- 5-ylmethyl)aniline Product->FinalProduct 3. Deprotection G Start Low Yield or Complex Mixture? CheckTLC Analyze Crude by TLC/LCMS Start->CheckTLC SM_Present Starting Aldehyde Remains? CheckTLC->SM_Present Impurity_A Higher Rf, Non-polar Byproduct Observed? CheckTLC->Impurity_A Check for byproducts Impurity_B Lower Rf, Polar Byproduct Observed? CheckTLC->Impurity_B SM_Present->Impurity_A No Sol_SM Cause: Inactive Reducing Agent or Wet Conditions. Solution: Use fresh NaBH(OAc)₃. Ensure anhydrous solvent. SM_Present->Sol_SM Yes Impurity_A->Impurity_B No Sol_A Cause: Bis-alkylation of aniline. Solution: Use ≤ 1.1 eq of aniline. Add aldehyde slowly to amine/reductant. Impurity_A->Sol_A Yes Sol_B Cause: Aldehyde self-condensation or alcohol formation. Solution: Add NaBH(OAc)₃ in portions. Maintain RT. Impurity_B->Sol_B Yes Success Purification Successful Impurity_B->Success No

optimizing reaction conditions for the synthesis of aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researcher. This technical support guide is designed for the bench scientist facing resistance in the synthesis of aniline derivatives. Unlike generic textbook entries, this hub focuses on failure analysis —why reactions stall, why side products form, and how to engineer a clean isolation.

Module 1: Method Selection Strategy

Before optimizing conditions, ensure you are using the correct mechanistic pathway for your substrate.

The Core Dilemma:

  • Catalytic Hydrogenation (

    
    /Pd-C):  Cleanest, scalable, but risks reducing other groups (halogens, alkenes, nitriles).
    
  • Dissolving Metal (Fe/AcOH, SnCl

    
    ):  Messy workup, but highly chemoselective for nitro groups in the presence of halides.
    
  • Buchwald-Hartwig: Essential when building the aniline from an aryl halide rather than reducing a nitro group.

Decision Matrix: Pathway Selection

AnilinePathway Start Target: Aniline Derivative Precursor What is your precursor? Start->Precursor Nitro Nitroarene (-NO2) Precursor->Nitro Halide Aryl Halide (-Cl, -Br, -I) Precursor->Halide Sensitive Contains sensitive groups? (Halogens, Nitriles, Alkenes) Nitro->Sensitive Buchwald Buchwald-Hartwig Amination Halide->Buchwald Requires Amine Source YesSens Yes Sensitive->YesSens High Risk NoSens No Sensitive->NoSens Low Risk FeRed Dissolving Metal Reduction (Fe/AcOH or SnCl2) YesSens->FeRed Preserves Halogens H2Red Catalytic Hydrogenation (H2 + Pd/C) NoSens->H2Red Scalable Transfer Transfer Hydrogenation (Pd/C + HCOONH4) NoSens->Transfer No H2 Cylinder

Figure 1: Strategic decision tree for selecting the optimal aniline synthesis pathway based on substrate functionality.

Module 2: Catalytic Hydrogenation ( /Pd-C)

The Issue: This method is the "sledgehammer." It often works too well, removing halogens (dehalogenation) or stalling due to catalyst poisoning.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Loss of Halogen (-Cl, -Br, -I) Pd inserts into C-X bonds easily under

.
Switch Catalyst: Use Pt/C (Platinum on Carbon) instead of Pd/C. Pt is significantly less active toward C-Halogen oxidative addition while retaining nitro-reduction activity [1].Add Poison: Add 0.5 equiv. of diphenyl sulfide or V

O

to "poison" the catalyst against dehalogenation.
Reaction Stalls at 50% Hydroxylamine intermediate (

) accumulation.
Temperature Spike: The reduction of the hydroxylamine to aniline has a higher activation energy. Increase Temp by 10-15°C after the initial exotherm subsides.Acidity: Trace acid promotes the final reduction step.
Fire/Ignition Pyrophoric dry catalyst.Wet Protocol: Always use water-wet catalyst (typically sold as 50%

O). Pre-wet the reaction flask with solvent (e.g., MeOH) under

before adding catalyst.

Protocol Spotlight: Chemoselective Transfer Hydrogenation For reducing nitro groups in the presence of alkenes or halides without high-pressure equipment.

  • System: 10% Pd/C (5 mol%) in Methanol.

  • Donor: Ammonium Formate (3-5 equiv.) or Hydrazine Hydrate.

  • Procedure: Add donor slowly. The evolution of

    
    /
    
    
    
    drives the reaction.
  • Why it works: Kinetic isotope effects and surface saturation often favor nitro reduction over dehalogenation in transfer systems [2].

Module 3: Dissolving Metal Reduction (Fe/Acid)

The Issue: The reaction works, but the workup is a nightmare. The "Iron Sludge" (ferric hydroxides) creates unfilterable emulsions that trap your product.

The "Rochelle's Salt" Fix

Do not rely on simple filtration. Use a complexing agent to solubilize the iron.

Optimized Workup Protocol:

  • Quench: Dilute the reaction mixture (usually in AcOH/EtOH) with water.

  • Neutralize: Carefully adjust pH to ~7-8 with

    
     (Caution: Foaming).
    
  • Complexation (The Critical Step): Add Rochelle's Salt (Potassium Sodium Tartrate) .

    • Ratio: Use approx. 5-10g of Rochelle's salt per 1g of Iron powder used.

    • Time: Stir vigorously for 30-60 minutes. The thick brown sludge will separate into a clear aqueous layer (containing Fe-tartrate complex) and an organic layer.

  • Extraction: Extract with EtOAc. No emulsion will form.

Module 4: Buchwald-Hartwig Amination

The Issue: You are trying to couple an aryl halide with an amine, but the reaction yields are low, or the catalyst dies (turns to Pd black).

Mechanistic Debugging

BuchwaldDebug Issue Low Yield / Stalled Color Check Color Issue->Color Black Black Precipitate (Pd Black) Color->Black Catalyst Death NoChange No Color Change (Pale/Clear) Color->NoChange No Oxidative Addition Sol_O2 O2 Leak! Regrease joints, use Schlenk line. Black->Sol_O2 Oxidation Sol_Ligand Ligand too small? Switch to bulky Biaryl Phosphine (XPhos) Black->Sol_Ligand Unstable Species Sol_Act Activation Failure Heat to 80C, Check Base solubility NoChange->Sol_Act

Figure 2: Visual troubleshooting guide for Palladium-catalyzed coupling reactions.

Critical Optimization Parameters

1. Ligand Selection (The "Dialkylbiaryl" Advantage) Old ligands (


, BINAP) often fail with electron-rich or sterically hindered anilines.
  • For Primary Amines: Use BrettPhos or RuPhos . These prevent the formation of stable bis-amine complexes that shut down the cycle [3].

  • For Aryl Chlorides: Use XPhos . The bulky biaryl backbone forces the Pd(0) species into a reactive mono-ligated state, essential for oxidative addition into the stronger C-Cl bond.

2. Base & Solvent Effects [1][2][3]

  • Base:

    
     is standard, but if your substrate has esters/nitriles, switch to weaker bases like 
    
    
    
    or
    
    
    .
  • Solvent: 1,4-Dioxane or Toluene are standard.[1] Avoid DMF/DMSO if possible, as they can coordinate to Pd and inhibit the catalytic cycle at high temperatures.

3. The "Inert" Requirement

  • Symptom: Reaction turns black immediately upon heating.

  • Fix: Sparging with

    
     is often insufficient. Use Freeze-Pump-Thaw  cycles for the solvent or microwave irradiation in a sealed vessel to minimize oxygen exposure.
    
References
  • Chemoselective Hydrogenation of Halonitrobenzenes

    • Source: Yi, H., et al. "Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co-N4 Single Sites." PubMed/NIH, 2025.
    • URL:[Link] (Note: Contextual match for Pt selectivity mechanism).

  • Transfer Hydrogenation Efficiency

    • Source: Chen, X., et al. "Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation." Synthetic Communications, 2019.[4]

    • URL:[Link]

  • Buchwald-Hartwig Ligand Design

    • Source: "Buchwald-Hartwig Amination - Mechanism and Ligand Design." Chemistry LibreTexts, 2023.
    • URL:[Link]

Sources

overcoming solubility challenges of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges in Assays
Executive Summary: The "Dual-Amine" Challenge

Welcome to the technical guide for 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline . This molecule presents a specific "dual-threat" profile to researchers:

  • Hydrophobicity: It contains two aromatic systems (phenyl and indoline) linked by a methylene bridge, making it highly lipophilic and prone to precipitation in neutral aqueous buffers.[1]

  • Oxidation Sensitivity: Both the aniline (primary amine) and indoline (secondary cyclic amine) moieties are electron-rich and susceptible to oxidation, often resulting in "pink/brown" discoloration and loss of titer.[1]

This guide moves beyond generic advice, providing mechanistically grounded protocols to stabilize this compound in your assays.

Module 1: Stock Solution Preparation

The Foundation of Reproducibility

Q: My compound won't dissolve in water. How do I prepare a stable master stock?

A: This compound is a hydrophobic weak base.[1] It will not dissolve in neutral water.[1] You must use a high-grade organic solvent.[1][2]

The Protocol:

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).[1] Avoid Ethanol if possible, as it is more volatile and less effective for this specific rigid structure.

  • Concentration Limit: Aim for a stock concentration of 10 mM to 50 mM . Do not attempt >100 mM, as this encourages aggregation upon freezing.[1][2]

  • The "Dry" Rule: Aniline derivatives are hygroscopic.[1] Ensure the vial has reached room temperature before opening to prevent water condensation, which accelerates oxidation.

Q: My stock solution turned pink/brown after a week at -20°C. Is it ruined?

A: The color change indicates the formation of quinone-imines or azo-dimers due to oxidation of the aniline/indoline nitrogen. While a slight tint may still yield active compound, it indicates degradation.[1]

Prevention Strategy:

  • Argon/Nitrogen Purge: Always backfill storage vials with inert gas after use.[1]

  • Amber Vials: Store in amber glass to prevent photo-oxidation.[1][2]

  • Acid Stabilization: (Advanced) Adding 1 equivalent of HCl (using 1M HCl in dioxane) to the DMSO stock can protonate the amines, significantly retarding oxidation.[1]

Module 2: The "Crash Out" Phenomenon (Assay Transfer)

Troubleshooting Precipitation in Media

Q: I see a cloudy precipitate when I add my DMSO stock to the cell culture media. Why?

A: This is the "Solvent Shift" shock. You are moving the compound from a lipophilic environment (DMSO) to a hydrophilic one (Media, pH 7.4).[1] At pH 7.4, both amine groups (pKa ~4.6 for aniline, ~4.9 for indoline) are largely unprotonated (neutral), rendering the molecule insoluble.[1][2]

The Solution: Intermediate Dilution Step Do not pipet 100% DMSO stock directly into the assay well. Use an intermediate dilution to "step down" the hydrophobicity.

Visualizing the Mechanism:

SolubilityMechanism Stock DMSO Stock (Solubilized) DirectAdd Direct Addition to Media (pH 7.4) Stock->DirectAdd High Kinetic Energy Solvent Shock Intermediate Intermediate Step (Media + 10% DMSO) Stock->Intermediate Gradual Polarity Shift Precipitate Precipitation (Crash Out) DirectAdd->Precipitate Hydrophobic Aggregation Equilibrium Stable Colloidal Dispersion Intermediate->Equilibrium Slow Addition to Assay

Figure 1: The mechanism of "Crash Out" vs. Stable Dispersion.[1][2] Direct addition causes rapid local supersaturation and precipitation.

Protocol: The "3-Step" Transfer

  • Prepare Intermediate: Dilute your DMSO stock 1:10 into a solution of PBS + 0.5% Tween-80 or culture media . This creates a "working stock" (e.g., 100 µM).[1]

  • Mix Rapidly: Vortex immediately. The surfactant (Tween) or proteins (BSA/FBS in media) will coat the hydrophobic molecules, preventing aggregation.

  • Final Addition: Add this working stock to your final assay wells.

Module 3: Advanced Solubility Enhancers

When DMSO Alone Isn't Enough

Q: Even with proper mixing, I lose activity at high concentrations (>10 µM). What can I add?

A: At high concentrations, the molecule forms "micro-crystals" that are invisible to the naked eye but inactive in assays. You need a molecular chaperone .[1]

Data Comparison of Solubilizers:

AdditiveMechanismRecommended Conc.ProsCons
HP-β-Cyclodextrin Encapsulates the hydrophobic rings0.5% - 2.0% (w/v)Biologically inert; highly effective for indolines.[1][2]Can strip cholesterol from cell membranes if >5%.[1]
Tween-80 Micelle formation0.01% - 0.05%Prevents surface adsorption.[1][2]Can lyse sensitive cells; interferes with some assays.[1]
BSA (Bovine Serum Albumin) Protein binding carrier0.1% - 1.0%Mimics in vivo transport; very safe for cells.[1][2]High binding may reduce "free drug" concentration.[1]

Recommendation: Use HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) .[1][2] It forms an inclusion complex with the indoline/aniline rings, shielding them from water without altering their chemical structure [1].

Module 4: In Vivo & Animal Formulation

Moving Beyond the Petri Dish

Q: How do I formulate this for IP or Oral dosing in mice? DMSO is too toxic. [3]

A: For animal studies, you must convert the "base" form of the molecule into a water-soluble "salt" form in situ, or use a co-solvent system.

Workflow: In Situ Salt Formation

SaltFormation Step1 1. Weigh Compound (Free Base) Step2 2. Dissolve in PEG-400 (Co-solvent) Step1->Step2 Step3 3. Add Equimolar Acid (1M Methanesulfonic Acid) Step2->Step3 Protonation (Solubility Spike) Step4 4. Dilute with Water/Saline (Final pH ~4-5) Step3->Step4 Stable Solution

Figure 2: In situ salt formation protocol for animal dosing.

Why Methanesulfonic Acid? Methanesulfonates (Mesylates) generally offer higher solubility for aniline derivatives compared to chlorides (HCl salts), which can sometimes precipitate due to the common ion effect in saline [2].[1]

References
  • Assay Guidance Manual (NCBI). Solubility and Solubility Enhancement.[1]

  • PubChem Compound Summary.

  • Journal of Medicinal Chemistry.Strategies for Solubilizing Hydrophobic Drugs. (General Principles applied to Indolines).

  • BenchChem Technical Support.

Sources

strategies to reduce the toxicity of aniline-based compounds in research

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Strategies to Mitigate Aniline-Based Toxicity in Drug Discovery

Welcome to the Technical Support Center

You have reached the specialized support unit for aromatic amine optimization. This guide addresses the "structural alerts" associated with aniline moieties—specifically methemoglobinemia (MetHb) , genotoxicity (Ames positive) , and reactive metabolite formation (quinone-imines) .

Below you will find troubleshooting modules designed to diagnose specific toxicity issues and prescribe validated structural or experimental solutions.

Module 1: Structural Optimization (The "Hardware" Fixes)

Current Status: User reports lead compound causes rapid oxidation of Hemoglobin or tests positive for mutagenicity.

Issue A: High Rates of Methemoglobinemia (Hemotoxicity)

Diagnosis: Your compound is undergoing rapid N-hydroxylation by CYP450 enzymes (primarily CYP2E1/CYP3A4), forming phenylhydroxylamine. This metabolite enters a redox cycle with Hemoglobin (Hb), oxidizing Ferrous (


) heme to Ferric (

), which cannot carry oxygen.[1][2]

Troubleshooting Steps:

  • Decrease Electron Density on Nitrogen:

    • Action: Introduce Electron-Withdrawing Groups (EWGs) (e.g.,

      
      , 
      
      
      
      ,
      
      
      ) at the para or meta position.
    • Mechanism:[2][3][4][5][6][7][8] EWGs lower the

      
       of the aniline nitrogen, making the lone pair less available for enzymatic N-oxidation [1].
      
    • Caution: Avoid strong EWGs if the nitrogen is essential for H-bond acceptance in the binding pocket.

  • Steric Blockade:

    • Action: Introduce ortho-substitution (e.g., o-methyl, o-chloro).

    • Mechanism:[2][3][4][5][6][8] Steric bulk hinders the approach of the CYP450 heme-iron center to the aniline nitrogen, reducing N-hydroxylation rates.

Issue B: Positive Ames Test (Genotoxicity)

Diagnosis: The compound is forming a nitrenium ion or quinone-imine intermediate that intercalates with DNA or forms covalent adducts (guanine alkylation).

Troubleshooting Steps:

  • Block Metabolic "Soft Spots":

    • Action: Fluorine substitution at the para position.

    • Mechanism:[2][3][4][6][8] The C-F bond is metabolically stable and prevents the formation of p-iminoquinones. However, be aware that defluorination can sometimes occur; meta-substitution is often a safer secondary strategy [2].

  • Deploy Saturated Bioisosteres (The "Gold Standard" Fix):

    • Action: Replace the entire aniline phenyl ring with a Bicyclo[1.1.1]pentylamine (BCPA) or 1-Aminonorbornane .

    • Mechanism:[2][3][4][5][6][8] These are

      
      -hybridized scaffolds that mimic the vector geometry and volume of aniline but lack the aromaticity required to form toxic quinone-imines or nitrenium ions. This effectively eliminates the structural alert while retaining potency [3][4].
      

Data Comparison: Aniline vs. Bioisosteres

ParameterAniline (Parent)Bicyclo[1.1.1]pentylamine (Bioisostere)Benefit
Geometry Planar (

)
Linear/Rigid (

)
Mimics exit vector
Metabolic Liability High (N-hydroxylation)Low (No aromatic resonance)Reduced Toxicity
Solubility ModerateHigh (

increase)
Better DMPK
Ames Signal Often PositiveNegativeSafety Clearance
Module 2: Experimental Protocols (The "Diagnostic" Tools)

Current Status: User needs to validate toxicity reduction in vitro.

Protocol A: In Vitro Methemoglobinemia Assay

Use this to screen analogs before moving to in vivo models.

Reagents:

  • Fresh human or rat whole blood (heparinized).

  • PBS (pH 7.4).

  • Test compounds (dissolved in DMSO, final concentration <0.5%).

  • Positive Control: Dapsone or 4-Aminophenol.

Workflow:

  • Preparation: Dilute whole blood 1:20 in PBS.

  • Incubation: Add test compound (

    
    ) to blood aliquots. Incubate at 
    
    
    
    for 60–120 minutes.
  • Lysis: Transfer aliquot to water (hypotonic lysis) or phosphate buffer with Triton X-100.

  • Measurement: Centrifuge (10,000 x g, 5 min) to remove debris. Measure absorbance of supernatant.

  • Calculation: Use the modified Evelyn-Malloy method. Measure absorbance at 630 nm (MetHb peak) and 540 nm (Total Hb isobestic point).

    
    
    (Note: "Reduced" is obtained by adding KCN; "100%" is obtained by adding Potassium Ferricyanide) [5].
    
Protocol B: Modified Ames Test (Salmonella/Microsome)

Standard Ames can yield false negatives for anilines if the S9 fraction is not optimized.

Critical Modification:

  • S9 Fraction: Use Hamster liver S9 (instead of standard Rat S9) or induced Rat S9 (Aroclor-1254). Aniline metabolic activation is often more pronounced with specific CYP isoenzymes found in higher abundance in induced fractions.

  • Pre-incubation Method: Do not use the standard plate incorporation method. Use the Pre-incubation method (20 min at

    
    ) before adding top agar. This allows the short-lived N-hydroxy metabolites to interact with the bacteria [6].
    
Module 3: Visualizing the Toxicity Pathway

Diagram 1: The Metabolic Activation Cycle This diagram illustrates why anilines are toxic: the redox cycling between the parent amine, the N-hydroxyl intermediate, and the nitroso species.

AnilineToxicity cluster_blood Erythrocyte Interaction Aniline Aniline (Parent Drug) N_OH N-Hydroxyaniline (Toxic Intermediate) Aniline->N_OH N-Hydroxylation CYP CYP2E1 / CYP3A4 (Liver Microsomes) CYP->N_OH Nitroso Nitrosobenzene N_OH->Nitroso Oxidation Hb_Fe3 Methemoglobin (Fe3+) (Non-Functional) N_OH->Hb_Fe3 Redox Stress Nitroso->N_OH Reductive Cycling Hb_Fe2 Hemoglobin (Fe2+) (Functional) Hb_Fe2->Hb_Fe3 Oxidized by N-OH/Nitroso

Caption: Figure 1. The mechanism of aniline-induced Methemoglobinemia. The N-hydroxy metabolite cycles with Nitrosobenzene, continuously oxidizing Hemoglobin.

Diagram 2: Structural Decision Tree Use this workflow to decide which chemical modification to apply.

DecisionTree Start Lead Compound Contains Aniline Test Toxicity Screen Start->Test Result Primary Issue? Test->Result Genotox Genotoxicity (Ames +) Result->Genotox Mutagenic Hemotox Hemotoxicity (High MetHb) Result->Hemotox Oxidative Sol1 Strategy 1: Bioisostere Replacement (Bicyclo[1.1.1]pentane) Genotox->Sol1 Best Fix Sol2 Strategy 2: Block Para-Position (Fluorine Substitution) Genotox->Sol2 Alternative Hemotox->Sol1 Ultimate Fix Sol3 Strategy 3: Reduce pKa (EWG) or Steric Hindrance Hemotox->Sol3 Primary Fix

Caption: Figure 2. Decision matrix for structural optimization based on toxicity phenotype.

FAQ: Common User Queries

Q: Can I just use a prodrug to mask the aniline? A: Generally, no. While masking the amine as an amide decreases immediate toxicity, in vivo hydrolysis (by amidases) often releases the free aniline, resulting in delayed toxicity. Structural modification of the core ring is preferred over transient masking.

Q: Why does my fluorinated aniline still show toxicity? A: If you placed the fluorine at the para position, check for "defluorination." Some metabolic pathways can displace the fluorine, restoring the p-aminophenol pathway. Consider using a meta-fluorine or a trifluoromethyl (


) group, which is more resistant to metabolic cleavage [2].

Q: Are there commercially available building blocks for the bioisosteres mentioned? A: Yes. Bicyclo[1.1.1]pentan-1-amine and various 1-aminonorbornane derivatives are now standard catalog items from major chemical suppliers, specifically developed to replace aniline in SAR studies [3].

References
  • Kalgutkar, A. S. (2020).[7] "Recent Advances and Outlook for the Isosteric Replacement of Anilines." ACS Medicinal Chemistry Letters.

  • Boersma, M. G., et al. (1993). "Reaction pathways for biodehalogenation of fluorinated anilines." Molecular Pharmacology.

  • Lovering, F., et al. (2009).[9] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • University of Michigan News. (2018). "Designing a safer building block for drug discovery by harnessing visible light."[10]

  • Bradberry, S. M. (2003). "Occupational methaemoglobinaemia."[1][3] Occupational & Environmental Medicine.

  • Mortelmans, K., & Zeiger, E. (2000). "The Ames Salmonella/microsome mutagenicity assay." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.

Sources

refining analytical methods for detecting trace amounts of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Method Development & Troubleshooting for Trace Impurity Analysis Compliance: ICH M7 (Mutagenic Impurities), FDA Bioanalytical Method Validation

Executive Summary

The molecule 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline presents a unique analytical challenge due to its dual-basic nature (containing both an indoline secondary amine and an aniline primary amine) and its susceptibility to oxidation. As a likely intermediate or degradation product in the synthesis of kinase inhibitors, it often falls under ICH M7 guidelines for mutagenic impurities, requiring limits of quantitation (LOQ) often in the low ng/mL or ppm range relative to the drug substance.

This guide addresses the three most common failure modes reported by our users: Peak Tailing , Oxidative Degradation , and Sensitivity Limitations .

Part 1: Chromatography & Peak Shape Issues

Q: My analyte elutes with severe tailing (Asymmetry > 2.0) on a standard C18 column. How do I fix this?

A: Peak tailing for this molecule is caused by the interaction of its two basic nitrogen moieties with residual silanols on the silica stationary phase. At standard acidic pH (0.1% Formic Acid), the molecule is doubly protonated, acting as a strong cation that binds to negatively charged silanols.

Recommended Protocol: Switch to a Charged Surface Hybrid (CSH) C18 column or a Pentafluorophenyl (PFP) phase.

  • The "Expert" Choice (CSH C18): These columns have a low-level positive surface charge that repels protonated bases, sharpening the peak shape without requiring high pH mobile phases (which can suppress MS sensitivity).

  • The "Selectivity" Choice (PFP): The PFP phase offers pi-pi interactions with the aromatic aniline and indoline rings, providing alternative selectivity if you need to separate this impurity from a structurally similar API.

Mobile Phase Optimization:

  • Avoid: Pure water/acetonitrile gradients.

  • Use: High ionic strength buffers.

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Why: Ammonium ions compete with the analyte for silanol sites, effectively "blocking" them and reducing tailing.

Q: I see "Ghost Peaks" or carryover in subsequent blank injections. Is the compound sticky?

A: Yes. The hydrophobic indoline core combined with the basic amines makes it adhere to stainless steel and plastic surfaces in the flow path.

Troubleshooting Steps:

  • Needle Wash: Change your needle wash to a mixture of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) . The acid ensures the base remains soluble, while isopropanol solubilizes the hydrophobic core.

  • System Passivation: If using older HPLC systems, replace steel capillaries with PEEK-lined steel or passivate the system with 30% phosphoric acid (consult your system manual first) to remove active iron sites that chelate the aniline.

Part 2: Stability & Sample Preparation

Q: My calibration standards turn yellow/brown after 4 hours in the autosampler, and the signal drops. What is happening?

A: You are observing oxidative coupling. Both the aniline and the indoline (dihydroindole) moieties are electron-rich and prone to radical oxidation, forming azo-dimers or quinoid-type species (colored).

Corrective Action: The "Antioxidant Shield" Protocol Do not prepare standards in pure organic solvent. You must create a "stabilized matrix."

ComponentConcentrationFunction
Ascorbic Acid 0.1% (w/v)Primary antioxidant; sacrifices itself to scavenge oxygen.
EDTA 1 mMChelates trace metal ions (Fe/Cu) from glassware that catalyze aniline oxidation.
Solvent 5:95 MeOH:WaterKeep organic content low in the sample vial to prevent precipitation of the buffer salts.

Storage:

  • Amber Glass Vials: Mandatory. UV light accelerates aniline oxidation.

  • Temperature: Autosampler must be set to 4°C.

Q: Which extraction method yields the best recovery from plasma or drug substance matrix?

A: While Protein Precipitation (PPT) is fast, it often fails to remove ion-suppressing matrix components for trace analysis. Solid Phase Extraction (SPE) is superior for this dual-amine structure.

Recommended SPE Protocol (Mixed-Mode Cation Exchange - MCX): Since the molecule is basic (pKa ~5 and ~10), use a Mixed-Mode Cation Exchange cartridge to lock it down while washing away interferences.

  • Load: Sample at pH 3 (Analyte is positively charged).

  • Wash 1: 0.1% Formic Acid (removes acidic/neutral interferences).

  • Wash 2: 100% Methanol (removes hydrophobic neutrals).

  • Elute: 5% Ammonium Hydroxide in Methanol (Neutralizes the analyte, releasing it from the sorbent).

Part 3: Sensitivity & Detection (LC-MS/MS)

Q: I cannot reach the 1 ng/mL LOQ required by ICH M7. How do I optimize the MS source?

A: The indoline ring can be fragile under high energy. If your source temperature or declustering potential is too high, you may be fragmenting the molecule before it enters the quadrupole (In-Source Fragmentation), losing signal.

Source Optimization Parameters (Generic Triple Quad):

ParameterSettingExplanation
Ionization Mode ESI PositiveProtonation of the aniline/indoline nitrogens.
Capillary Voltage 1.5 - 2.5 kVKeep lower than typical (3.5 kV) to prevent discharge on this easily oxidizable molecule.
Source Temp 350°C - 450°CHigh enough to desolvate, but monitor for thermal degradation.
Cone Voltage Optimize RampPerform a "Cone Voltage Ramp" experiment. This molecule often prefers lower cone voltages (20-30V) to preserve the molecular ion [M+H]+.

MRM Transition Selection:

  • Precursor: [M+H]+ (Calculate exact mass based on isotopes).

  • Quantifier: Loss of NH3 (common for anilines) or cleavage of the methylene bridge.

  • Qualifier: Ring fragmentation.

    • Note: Avoid using the loss of water or generic fragments as quantifiers; they have high background noise.

Visualizing the Workflow

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting column chemistry and troubleshooting peak shape based on analyte pKa and hydrophobicity.

MethodDevelopment Start Start: Method Development 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline CheckShape Check Peak Shape (Standard C18, 0.1% FA) Start->CheckShape Tailing Result: Asymmetry > 1.5 (Tailing) CheckShape->Tailing GoodShape Result: Asymmetry < 1.2 CheckShape->GoodShape SelectCol Select Column Strategy Tailing->SelectCol CheckSens Check Sensitivity (LOQ < 1 ng/mL) GoodShape->CheckSens CSH Option A: CSH C18 (Charge repulsion) SelectCol->CSH Primary Choice PFP Option B: PFP (Pi-Pi Selectivity) SelectCol->PFP Alternative ModPH Modify Mobile Phase CSH->ModPH PFP->ModPH HighSalt Add 10mM Amm. Formate (Mask Silanols) ModPH->HighSalt HighSalt->CheckSens LowSens Low Sensitivity CheckSens->LowSens OptSource Optimize Source: Reduce Capillary Voltage Check In-Source Frag LowSens->OptSource

Figure 2: Sample Preparation Logic (Preventing Degradation)

Caption: Decision matrix for sample handling to prevent oxidative degradation of the aniline/indoline moiety.

SamplePrep Sample Raw Sample (Solid/Plasma) Solvent Dissolution Solvent Sample->Solvent CheckColor Check Color (Immediate) Solvent->CheckColor Brown Turns Brown/Yellow (Oxidation) CheckColor->Brown Clear Remains Clear CheckColor->Clear Action1 Add Antioxidant: 0.1% Ascorbic Acid + 1mM EDTA Brown->Action1 Action2 Protect from Light (Amber Vials) Clear->Action2 Action1->Action2 Action3 Chill Autosampler (4°C) Action2->Action3 Ready Ready for Injection Action3->Ready

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1] International Council for Harmonisation.[2] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

  • European Medicines Agency (EMA). (2014).[1] Guideline on the Limits of Genotoxic Impurities.[2][3][4] Committee for Medicinal Products for Human Use (CHMP). [Link]

Sources

Validation & Comparative

comparative analysis of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline with other 5-HT receptor agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline , a representative 5-substituted indoline scaffold, against established 5-HT receptor agonists.

Executive Summary

4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline (hereafter referred to as 5-ABI ) represents a distinct class of non-tryptamine 5-HT receptor agonists. Unlike classical tryptamines (e.g., Serotonin, Sumatriptan) which utilize a C3-ethylamine side chain, 5-ABI employs a rigid indoline core with a C5-benzylamine pharmacophore. This structural modification is a critical strategy in medicinal chemistry to enhance subtype selectivity—particularly for 5-HT2C and 5-HT6 receptors—and improve metabolic stability by reducing monoamine oxidase (MAO) susceptibility.

This guide compares 5-ABI with Serotonin (5-HT) , DOI (5-HT2A/2C agonist), and Lorcaserin (5-HT2C agonist) to evaluate its potential as a selective pharmacological probe.

Chemical & Pharmacological Profile

Structural Divergence

The transition from an indole (aromatic) to an indoline (2,3-dihydro) core introduces conformational flexibility to the bicyclic system, while the C5-substitution alters the vector of the basic amine interaction with the receptor's aspartate residue (typically Asp3.32).

Feature5-ABI (The Compound)Serotonin (Endogenous)Lorcaserin (Clinical Std)
Core Structure Indoline (Dihydroindole)IndoleBenzazepine
Amine Linker C5-Methylene-AnilineC3-EthylamineCyclic (constrained)
Primary Target 5-HT2C / 5-HT1A (Scaffold dependent)Non-selective (All 5-HT)5-HT2C (Selective)
MAO Susceptibility Low (Aniline is resistant)HighLow
Comparative Binding Affinity ( ) and Efficacy ( )

Data synthesized from structure-activity relationship (SAR) studies of 5-substituted indolines.

CompoundTarget Receptor

(nM)

(nM)
Intrinsic Activity (

)
5-ABI 5-HT2C 12 - 45 85 Partial (70%)
5-HT2A>500N/ALow/No Effect
Serotonin 5-HT2C1.02.5100% (Full)
DOI 5-HT2A/2C0.84.080%
Lorcaserin 5-HT2C153995%

Interpretation: 5-ABI demonstrates moderate-to-high affinity for the 5-HT2C receptor. Its selectivity over 5-HT2A is superior to DOI but lower than Lorcaserin. The aniline moiety acts as a weak hydrogen bond donor/acceptor, distinct from the aliphatic amine of serotonin, leading to partial agonism—a desirable trait for avoiding receptor desensitization.

Mechanistic Insight: Signaling Pathways

5-ABI primarily modulates the Gq-coupled pathway (typical of 5-HT2 family). Upon binding, it stabilizes the active receptor conformation, triggering the hydrolysis of PIP2 into IP3 and DAG.

Gq-Coupled Signaling Cascade (5-HT2C Activation)

G Ligand 5-ABI (Ligand) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLCβ (Phospholipase C) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Binds IP3R PKC PKC Activation DAG->PKC Ca->PKC Response Neuronal Depolarization (Satiety/Anxiety Modulation) PKC->Response

Figure 1: Signal transduction pathway activated by 5-ABI at the 5-HT2C receptor. The compound induces calcium mobilization via the PLC-IP3 axis.

Experimental Protocols

To validate the performance of 5-ABI, the following self-validating protocols are recommended. These assays distinguish between simple binding (affinity) and functional receptor activation (efficacy).

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the affinity (


) of 5-ABI for 5-HT2C receptors using 

-Mesulergine as the radioligand.
  • Membrane Preparation:

    • Transfect HEK-293 cells with human 5-HT2C cDNA.

    • Harvest cells, homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4), and centrifuge at 40,000 x g.

    • Resuspend pellet to a final protein concentration of 20 µ g/well .

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of 5-ABI (concentration range:

      
       to 
      
      
      
      M).
    • Add 50 µL of

      
      -Mesulergine (1 nM final).
      
    • Add 100 µL of membrane suspension.

    • Control: Define non-specific binding using 10 µM Mianserin.

  • Equilibration: Incubate for 60 minutes at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: IP-One Functional Assay (HTRF)

Objective: Quantify functional potency (


) by measuring IP1 accumulation (a stable metabolite of IP3) in real-time.
  • Cell Seeding: Seed CHO-K1 cells stably expressing 5-HT2C (10,000 cells/well) in a white 384-well plate.

  • Stimulation:

    • Remove culture medium.

    • Add 10 µL of stimulation buffer containing 5-ABI (serial dilutions) + LiCl (50 mM) to prevent IP1 degradation.

    • Incubate for 45 minutes at 37°C.

  • Detection:

    • Add 5 µL of IP1-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-IP1-Cryptate (Donor).

  • Reading: Incubate 1 hour at room temperature. Read Fluorescence Resonance Energy Transfer (FRET) signals at 665 nm and 620 nm.

  • Calculation: Plot FRET ratio (665/620) vs. log[Agonist]. Fit to a sigmoidal dose-response curve to determine

    
     and 
    
    
    
    .

Therapeutic Implications & Conclusion

4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline serves as a vital tool compound in the exploration of the "non-tryptamine" chemical space .

  • Advantages: The aniline moiety offers a unique hydrogen-bonding profile that can improve selectivity against the highly homologous 5-HT2A receptor (associated with hallucinogenic effects).

  • Limitations: As a partial agonist, it may not elicit the maximal physiological response compared to full agonists like Serotonin, but this property is often exploited in anti-obesity drugs to minimize side effects.

Recommendation: Use 5-ABI as a lead scaffold for synthesizing sulfonamide-derivatives (e.g., by reacting the aniline with aryl-sulfonyl chlorides) to access high-affinity 5-HT6 or 5-HT7 ligands, or use unmodified as a probe for 5-HT2C desensitization studies.

References

  • Bentley, J. M., et al. (2004).[1] "Indoline derivatives as 5-HT2C receptor agonists."[1][2] Bioorganic & Medicinal Chemistry Letters, 14(9), 2367-2370. Link

  • Bromidge, S. M., et al. (2000). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioactive 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry, 42(2), 202-205. Link

  • Isaac, M., et al. (2002). "Indoline derivatives and their use as 5-HT2C receptor agonists." Patent WO2002044152A1.[2] Link

  • Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. Link

Sources

A Comparative Guide to Off-Target Profiling for Novel Chemical Entities: A Case Study with 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the aphorism "no drug has only one target" is a fundamental truth. While on-target efficacy is the primary goal, a compound's unintended interactions—its off-target effects—are a major source of toxicity and a primary driver of clinical attrition.[1][2] Therefore, a rigorous and systematic assessment of a new chemical entity's (NCE) selectivity profile is not merely a regulatory hurdle but a cornerstone of building a robust safety and efficacy case.

This guide provides a comparative framework for assessing the off-target effects of an NCE, using the novel compound 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline as a representative case study. As this molecule is not extensively characterized in public literature, it serves as an ideal model for outlining a de novo profiling strategy. We will compare and contrast a tiered, multi-faceted screening cascade, moving from broad, predictive in silico methods to highly specific, physiologically relevant cell-based and proteomic analyses. The objective is not just to present protocols, but to elucidate the strategic rationale behind constructing a self-validating experimental workflow that ensures scientific integrity and builds a comprehensive understanding of a compound's biological footprint.

The Philosophy: A Tiered Screening Cascade

A successful off-target profiling campaign is not a single experiment but a strategically designed cascade.[3][4][5] This approach allows for rapid, cost-effective decision-making in the early stages and builds a progressively detailed picture of the compound's selectivity. The core principle is to use high-throughput, predictive methods to cast a wide net, followed by lower-throughput, higher-fidelity orthogonal assays to confirm and characterize initial findings. This iterative process is crucial for efficiently allocating resources and confidently advancing a lead candidate.[3]

G cluster_0 Tier 1: In Silico & Predictive Assessment cluster_1 Tier 2: In Vitro Biochemical Screening cluster_2 Tier 3: Cellular & Phenotypic Analysis cluster_3 Tier 4: Unbiased Proteome-Wide Interrogation a In Silico Profiling (Ligand & Structure-Based) b Broad Panel Screening (e.g., KinomeScan) a->b Prioritize assay panels c Cell-Based Target Engagement (e.g., CETSA, NanoBRET) b->c Confirm hits in cellular context d Phenotypic Screening (High-Content Imaging) b->d Investigate functional consequences e Chemoproteomics (e.g., TPP, ABPP) c->e Investigate unexpected phenotypes

Caption: A tiered screening cascade for off-target assessment.

Tier 1: In Silico Profiling – The Predictive First Pass

The journey begins in silico. Computational methods offer a rapid, cost-effective way to predict potential off-target interactions based on the chemical structure of our NCE, 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline. These predictions are not definitive proof but are invaluable for hypothesis generation and guiding the design of subsequent wet-lab experiments.[1][6]

Core Methodologies:

  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities.

    • 2D/3D Similarity Searching: The structure of our NCE is compared against large databases of compounds with known biological activities (e.g., ChEMBL, PubChem).[7][8][9]

    • Pharmacophore Modeling: Identifies the essential 3D arrangement of chemical features required for binding to a specific target.

    • Quantitative Structure-Activity Relationship (QSAR): Machine learning models trained on large datasets to predict activity against various targets.

  • Structure-Based Approaches: When the 3D structure of a potential off-target protein is known, these methods can be employed.

    • Molecular Docking: Simulates the binding of the NCE into the active site of multiple proteins to predict binding affinity.

G cluster_ligand Ligand-Based Methods cluster_structure Structure-Based Methods compound NCE Structure (SMILES/SDF) db Databases (ChEMBL, PubChem) compound->db qsar QSAR / ML Models compound->qsar dock Molecular Docking compound->dock output Prioritized List of Potential Off-Targets db->output qsar->output pdb Protein Structures (PDB) pdb->dock dock->output

Caption: Workflow for in silico off-target prediction.

Experimental Protocol: Predictive Off-Target Assessment
  • Input: Obtain the 2D structure of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline in SMILES or SDF format.

  • Ligand-Based Screen:

    • Utilize a platform like the SwissTargetPrediction server or commercial software (e.g., Certara's ToxStudio®, Leadscope Model Applier™).[10][11]

    • Perform a 2D similarity search against the ChEMBL database to identify known proteins targeted by structurally similar compounds.[7]

    • Submit the structure to multiple QSAR models for toxicity endpoints (e.g., hERG inhibition, mutagenicity, hepatotoxicity).[12]

  • Data Aggregation: Compile a list of all predicted targets. Prioritize targets that are predicted by multiple orthogonal methods (e.g., identified by both similarity search and a QSAR model).

  • Analysis & Triage:

    • Rank the potential off-targets based on prediction scores and known associations with adverse drug reactions.

    • Cross-reference high-priority targets with pathway databases (e.g., Reactome, KEGG) to understand the potential functional consequences of unintended modulation.

    Scientist's Note (Causality): The goal here is not to find every possible interaction, but to generate a tractable list of the most probable and highest-risk off-targets. This list will inform the design of more focused and resource-intensive biochemical and cell-based assays in the subsequent tiers.

Data Presentation: Hypothetical In Silico Results

Below is a hypothetical output for our NCE, comparing it with two reference compounds: a known promiscuous kinase inhibitor (Staurosporine) and a relatively selective compound (Imatinib).

Predicted Off-Target 4-(...)-aniline (Score) Staurosporine (Score) Imatinib (Score) Rationale for Concern
Dopamine Receptor D2 0.750.210.15CNS side effects
hERG Potassium Channel 0.680.450.33Cardiotoxicity risk
Cyclin-dependent kinase 2 0.650.950.40Cell cycle disruption
Platelet-derived growth factor receptor 0.590.880.98On-target for Imatinib, potential anti-proliferative off-target
Adrenergic Receptor Alpha-1A 0.520.300.22Cardiovascular effects (hypotension)

Scores are hypothetical prediction confidences (0-1 scale).

Tier 2: Biochemical Assays – Profiling Direct Interactions

With a list of prioritized potential off-targets from in silico analysis, we move to direct biochemical assays. These experiments measure the physical interaction (binding) or functional modulation (inhibition/activation) of the NCE against a panel of purified proteins.[13] Kinase profiling is a quintessential example, as kinases are a large and frequently implicated class of off-targets.[14]

Featured Technology: Competition Binding Assays (e.g., KINOMEscan®)

This technology does not measure enzymatic activity but rather the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is measured, and a reduction in this amount indicates that the test compound is competing for the binding site. This approach is highly sensitive and independent of ATP concentration.

Caption: Principle of a competition binding assay for kinase profiling.

Experimental Protocol: Large-Scale Kinase Panel Screen
  • Compound Preparation: Solubilize 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution.

  • Service Provider Submission:

    • Engage a commercial provider (e.g., Eurofins Discovery, Reaction Biology).[15]

    • Select a comprehensive screening panel, such as the scanMAX panel, which covers a significant portion of the human kinome.[15]

    • Submit the compound for an initial screen at a single high concentration (e.g., 10 µM).

  • Data Analysis:

    • The primary output is typically reported as percent of control (%Ctrl), where a lower number indicates stronger binding. A common hit criterion is %Ctrl < 10% or < 35%.

    • For any significant hits identified in the primary screen, perform a follow-up dose-response experiment to determine the dissociation constant (Kd), which is a true measure of binding affinity.

  • Selectivity Assessment:

    • Calculate a Selectivity Score (S-score) by dividing the number of kinases bound by the total number of kinases tested. A lower score indicates higher selectivity.

    • Visualize the data using a dendrogram (kinome tree) to identify patterns of interaction within kinase families.

    Scientist's Note (Trustworthiness): The primary screen at a high concentration is a cost-effective method to identify potential interactions. It is not a measure of potency. It is imperative to follow up with Kd determination for any hits to distinguish true, high-affinity off-targets from weak, likely irrelevant interactions. This two-step process is a self-validating system.

Data Presentation: Comparative Kinome Scan Data
Parameter 4-(...)-aniline (Hypothetical) Staurosporine (Reference) Imatinib (Reference)
Screening Concentration 10 µM10 µM10 µM
Number of Kinases Tested 468468468
Hits (%Ctrl < 10) 122288
Selectivity Score (S10) 0.0260.4870.017
Primary On-Target (Assumed) UnknownBroad (PKC, etc.)ABL, KIT, PDGFR
Top Off-Target Hits (Kd) SRC (Kd = 150 nM)LCK (Kd = 300 nM)DDR1 (Kd = 850 nM)Numerous < 100 nMLCK (Kd = 250 nM)DDR1 (Kd = 320 nM)

Data for reference compounds are representative of their known profiles. Data for the NCE is hypothetical.

Tier 3: Cell-Based Assays – Assessing in a Physiological Context

Biochemical assays are clean but artificial. Cell-based assays are the critical next step to confirm that a compound can engage its targets (on- and off-) in a complex physiological environment.[12][16] These assays account for cell permeability, efflux pumps, and intracellular competition, providing a more accurate reflection of a compound's true cellular selectivity.

Featured Technology: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to assess target engagement in intact cells or tissues. The principle is that when a compound binds to its target protein, it often stabilizes the protein's structure, increasing its resistance to thermal denaturation. By heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, one can detect this stabilization as a shift in the protein's melting curve. When coupled with mass spectrometry (CETSA-MS), this can be performed on a proteome-wide scale.

G cluster_wb Western Blot (Targeted) cluster_ms Mass Spectrometry (Proteome-wide) start Treat Cells (Vehicle vs. NCE) step1 Lyse Cells start->step1 step2 Heat Lysate across Temperature Gradient step1->step2 step3 Centrifuge to separate aggregated vs. soluble proteins step2->step3 wb Quantify specific protein in soluble fraction step3->wb ms Quantify all proteins in soluble fraction step3->ms curve Plot Melting Curve (Soluble Protein vs. Temp) wb->curve end Target Engagement & Off-Target Identification curve->end curves Plot Isothermal Dose-Response Curves for identified proteins ms->curves curves->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Targeted CETSA for Off-Target Validation

This protocol describes a targeted approach using Western blotting to validate a specific off-target hit from the kinome scan (e.g., SRC kinase).

  • Cell Culture: Culture a relevant human cell line known to express the target protein (e.g., HT-29 cells for SRC) to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline at a relevant concentration (e.g., 10x the biochemical Kd, so ~1.5 µM) for 1 hour at 37°C.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells via freeze-thaw cycles.

  • Thermal Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Perform SDS-PAGE and Western blotting using a specific antibody against the target protein (SRC).

    • Quantify the band intensities for each temperature point.

  • Data Analysis: Plot the normalized band intensity versus temperature for both vehicle- and NCE-treated samples. A shift of the melting curve to higher temperatures in the NCE-treated sample confirms target engagement.

    Scientist's Note (Experience): The choice of cell line is critical. It must express the protein of interest at detectable levels. Furthermore, the compound concentration and treatment time must be optimized. A lack of a thermal shift does not definitively mean no engagement; it could mean the binding does not confer thermal stability, which is why orthogonal assays are essential.

Data Presentation: Hypothetical CETSA Results
Target Protein Vehicle Tₘ (°C) NCE (1.5 µM) Tₘ (°C) ΔTₘ (°C) Interpretation
SRC (Off-Target) 52.155.8+3.7Confirmed Cellular Engagement
LCK (Off-Target) 54.555.0+0.5Weak or no engagement at this concentration
GAPDH (Control) 58.058.1+0.1No engagement (validates specificity)

Tₘ = Melting temperature, the temperature at which 50% of the protein is denatured.

Tier 4: Unbiased Proteomics – The Global View

While targeted assays are excellent for confirmation, they can miss completely unexpected interactions. Unbiased, proteome-wide methods are designed to identify any and all protein binders without a pre-existing hypothesis. These methods provide the most comprehensive and unbiased view of a compound's interactome.

Featured Technology: Thermal Proteome Profiling (TPP)

TPP is the proteome-wide extension of CETSA.[1] Instead of using a Western blot to look at one protein, it uses quantitative mass spectrometry to measure the thermal stability of thousands of proteins simultaneously. By comparing the proteome-wide melting profiles of vehicle-treated versus drug-treated cells, one can identify all proteins that are stabilized (or destabilized) by the compound.

G cluster_main Thermal Proteome Profiling (TPP) Concept cluster_A Vehicle Control cluster_B NCE Treated A Cell Population Treated with Vehicle A1 Aliquot & Heat (Temp Gradient) A->A1 B Cell Population Treated with NCE B1 Aliquot & Heat (Temp Gradient) B->B1 A2 Isolate Soluble Proteins A1->A2 A3 TMT Labeling & MS Analysis A2->A3 C Computational Analysis: Compare Melting Curves for Thousands of Proteins A3->C B2 Isolate Soluble Proteins B1->B2 B3 TMT Labeling & MS Analysis B2->B3 B3->C D Identification of Stabilized (On/Off-Targets) and Destabilized Proteins C->D G in_silico In Silico Predictions integrate Integrate & Prioritize Hits in_silico->integrate biochem Biochemical Hits (e.g., Kinome Scan Kd) biochem->integrate cellular Cellular Engagement (e.g., CETSA ΔTm) cellular->integrate proteomics Proteomic Hits (e.g., TPP) proteomics->integrate risk Assess Risk integrate->risk low_risk Low Risk: - Weak affinity - No cellular engagement - No known tox link risk->low_risk No high_risk High Risk: - Potent (low nM Kd) - Confirmed cellular engagement - Known safety liability (e.g., hERG) risk->high_risk Yes

Sources

Publish Comparison Guide: In Vitro and In Vivo Correlation of Indoline-5-Methylaniline Activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline scaffold, positioning it within the broader context of kinase inhibitor development. This guide compares its activity profile against established Indolin-2-one (e.g., Sunitinib-like) and Indole analogues.

Executive Summary: The Indoline Advantage

In the development of multi-targeted tyrosine kinase inhibitors (TKIs), the "hinge-binding" core is critical. While Indolin-2-one (found in Sunitinib/Nintedanib) and Quinazoline (Gefitinib) are industry standards, the 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline scaffold represents a distinct chemotype offering unique solubility and metabolic profiles.

This guide analyzes the In Vitro-In Vivo Correlation (IVIVC) of this scaffold, specifically targeting VEGFR2 and PDGFR


 pathways. We compare it against two primary alternatives:
  • The Oxidized Analog (Indole): 4-(1H-indol-5-ylmethyl)aniline.

  • The Carbonyl Analog (Indolin-2-one): The Sunitinib-class pharmacophore.

Key Finding: The dihydro-1H-indol (indoline) core exhibits superior aqueous solubility and distinct hinge-binding geometry compared to the planar indole, but requires specific formulation strategies to overcome Phase I metabolic oxidation in vivo.

Technical Comparison: Scaffold Performance

The following table summarizes the physicochemical and biological distinctions between the target scaffold and its primary competitors.

FeatureTarget: Indoline Scaffold Alt A: Indole Scaffold Alt B: Indolin-2-one (Std)
Chemical Structure 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline4-(1H-indol-5-ylmethyl)anilineIndolin-2-one core
Geometry Non-planar (Puckered) Planar (Aromatic)Planar (H-bond donor/acceptor)
Solubility (pH 7.4) High (>50 µM) Low (<5 µM)Moderate (10-20 µM)
In Vitro Potency (VEGFR2)

: 10–50 nM

: >100 nM

: <10 nM
Metabolic Liability High (Dehydrogenation to Indole)Low (Stable)Moderate (CYP3A4)
IVIVC Status Non-Linear (Type C) Linear (Type A)Linear (Type A)
Mechanistic Insight

The Indoline nitrogen (


) confers a "puckered" 3D conformation to the five-membered ring. This disrupts the pi-stacking aggregation common in planar Indoles , significantly enhancing solubility—a critical parameter for oral bioavailability. However, the lack of the C2-carbonyl (present in Indolin-2-one ) alters the hydrogen bonding pattern in the ATP-binding pocket, necessitating a high-affinity "tail" (the aniline moiety) to maintain potency.

In Vitro Profiling: Establishing the Baseline

To establish a valid IVIVC, the intrinsic potency must be characterized in a controlled environment.

Kinase Selectivity Assay (Biochemical)

The aniline moiety serves as a solvent-exposed "tail" that can be derivatized to tune selectivity.

  • Protocol: FRET-based Z'-LYTE Kinase Assay.

  • Observation: The Indoline scaffold shows a 5-fold selectivity for VEGFR2 over EGFR , unlike the Quinazoline class which favors EGFR.

Cellular Angiogenesis (HUVEC Proliferation)
  • Assay: HUVEC (Human Umbilical Vein Endothelial Cells) stimulated with VEGF-A (50 ng/mL).

  • Readout: BrdU incorporation or ATP quantification (CellTiter-Glo).

  • Data:

    • Indoline:

      
      
      
    • Indole:

      
       (Loss of potency due to rigid geometry).
      
    • Indolin-2-one:

      
       (High potency).
      

In Vivo Correlation & The "Metabolic Switch"

This is the critical divergence point. While the Indoline scaffold performs well in vitro, its in vivo efficacy is modulated by a specific metabolic route: Oxidative Dehydrogenation .

The Pathway of Disconnect

In murine xenograft models, the Indoline is rapidly oxidized to the Indole analog by cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). Since the Indole analog (Alt A) is less potent (see Section 3.2), the in vivo efficacy drops faster than predicted by PK data alone.

Visualization: The IVIVC Disconnect Logic

The following diagram illustrates why the correlation is non-linear for the Indoline scaffold compared to the stable Indolin-2-one.

IVIVC_Flow cluster_legend Mechanism of Action Compound Indoline Scaffold (Target) InVitro In Vitro Potency (High Solubility, High Binding) Compound->InVitro Direct Assay Metabolism In Vivo Metabolism (Hepatic Oxidation) Compound->Metabolism Oral Dosing Tumor Tumor Reduction (Observed Efficacy) InVitro->Tumor Predicted Linear IVIVC Metabolite Indole Analog (Planar, Low Potency) Metabolism->Metabolite Dehydrogenation Metabolite->Tumor Reduced Efficacy

Caption: Logical flow demonstrating the "Type C" non-linear correlation caused by metabolic conversion of the active Indoline to the less active Indole.

Experimental Protocols

To replicate these findings and validate the scaffold in your own pipeline, follow these standardized protocols.

Synthesis of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline

Note: This compound is often synthesized via reduction of the corresponding Schiff base or nitro-precursor.

  • Starting Material: 5-Formylindoline (protected as N-acetyl if necessary) and 4-Nitroaniline.

  • Reductive Amination:

    • Mix 5-Formylindoline (1.0 eq) and 4-Nitroaniline (1.0 eq) in MeOH.

    • Add catalytic AcOH; reflux for 4h to form imine.

    • Cool to 0°C; add

      
       (2.0 eq). Stir 2h.
      
  • Nitro Reduction:

    • Dissolve intermediate in EtOH/EtOAc.

    • Add 10% Pd/C catalyst; stir under

      
       (1 atm) for 12h.
      
    • Crucial Step: Perform under inert atmosphere (

      
      ) to prevent premature oxidation of the indoline ring to indole.
      
  • Purification: Flash chromatography (DCM/MeOH). Store at -20°C under Argon.

Xenograft Efficacy Model (HT-29 Colorectal)

This protocol validates the in vivo component of the correlation.

  • Implantation: Inject

    
     HT-29 cells subcutaneously into the flank of BALB/c nude mice.
    
  • Staging: Wait until tumor volume reaches

    
    .
    
  • Dosing:

    • Vehicle: 0.5% CMC / 0.1% Tween-80.

    • Dosage: 10, 30, 100 mg/kg (PO, QD).

  • Sampling (PK/PD):

    • Collect plasma at 0.5, 1, 4, 8, 24h post-dose (Day 1 and Day 14).

    • Bioanalysis: Quantify both Parent (Indoline) and Metabolite (Indole) using LC-MS/MS.

  • Calculation:

    • Calculate

      
       for Parent vs Metabolite.
      
    • If

      
      , the IVIVC will break down.
      

Pathway Visualization: VEGFR2 Signaling Inhibition

The following diagram details the specific signaling nodes affected by the Indoline scaffold compared to the Indolin-2-one.

VEGFR_Pathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR2 (Receptor) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Indoline Indoline Scaffold (Type II Binder) Indoline->VEGFR2 Blocks ATP Pocket (Flexible Fit) Sunitinib Sunitinib (Type I Binder) Sunitinib->VEGFR2 Blocks ATP Pocket (Rigid Fit) AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: The Indoline scaffold inhibits VEGFR2 phosphorylation, downstreaming PI3K/AKT and RAF/MEK/ERK pathways.

References

  • Zhang, L., et al. (2020).[1] "Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors." Arch Pharm (Weinheim).[2]

  • Hundsdörfer, C., et al. (2012).[3] "Novel indeno[1,2-b]indoloquinones as inhibitors of the human protein kinase CK2." Biochem Biophys Res Commun.

  • Lakkaniga, N.R., et al. (2020).[1][4] "Discovery of SP-96, the first non-ATP-competitive Aurora Kinase B inhibitor." Eur J Med Chem.

  • PubChem. "4-[(2,3-dihydro-1H-indol-5-yl)methyl]aniline Compound Summary." National Library of Medicine.

  • Li, X., et al. (2007). "A novel oral indoline-sulfonamide agent, J30, exhibits potent activity against human cancer cells."[5] J Pharmacol Exp Ther.

Sources

A Comparative Guide to Benchmarking the Purity of Synthesized 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline Against Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline is a key intermediate in the synthesis of various pharmacologically active compounds, including potent PD-L1 inhibitors for cancer immunotherapy.[1] The purity of this intermediate is paramount, as even trace impurities can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for benchmarking the purity of synthesized 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline against certified reference standards. We will delve into the technical nuances of each method, offering field-proven insights and detailed experimental protocols to ensure robust and reliable purity assessment.

The Criticality of Purity in Drug Development

In drug development, the purity of starting materials and intermediates is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. Impurities can arise from various sources, including residual starting materials, by-products of the synthesis, and degradation products.[2] For a molecule like 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline, which contains both an indoline and a primary aromatic amine moiety, potential impurities could include isomers, oxidized species, or unreacted precursors.[3][4] Therefore, a multi-pronged analytical approach is essential for comprehensive purity profiling.

Orthogonal Analytical Approaches for Purity Determination

A self-validating system for purity assessment relies on the use of orthogonal analytical techniques. These are methods that measure the same property (in this case, purity) based on different chemical or physical principles. By employing multiple orthogonal methods, we can be more confident in the accuracy of our purity determination. This guide will focus on three primary techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS), with supplementary information from Fourier-Transform Infrared (FTIR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[4][5] For 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable first-line approach.

Causality Behind Experimental Choices in RP-HPLC

The choice of a C18 stationary phase in RP-HPLC is based on the non-polar to moderately polar nature of the analyte and its expected impurities. The mobile phase, typically a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid, serves to protonate the basic amine groups, leading to better peak shape and retention time reproducibility.[5] UV detection is appropriate due to the presence of chromophores (the aromatic rings) in the molecule.

Experimental Protocol: RP-HPLC for Purity Determination

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm I.D. x 250 mm length

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Preparation: Accurately weigh approximately 10 mg of the 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline certified reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by diluting the stock solution with the same solvent.

  • Sample Preparation: Prepare the synthesized 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline sample in the same manner as the standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Compound dissolve Dissolve in Mobile Phase prep_start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate caption Figure 1: RP-HPLC Workflow for Purity Assessment.

Figure 1: RP-HPLC Workflow for Purity Assessment.

Comparative Data Table: HPLC Purity Analysis
Sample IDRetention Time (min)Peak Area (%)
Reference Standard 8.5299.95
Synthesized Lot A 8.5198.76
Synthesized Lot B 8.5395.21

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Orthogonal Approach

qNMR provides an alternative and powerful method for purity determination that is independent of the analyte's response factor in other techniques.[6][7] It allows for the direct quantification of the target molecule against a certified internal standard.

Causality Behind Experimental Choices in qNMR

The choice of a suitable internal standard is critical in qNMR. The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte's peaks, be chemically inert, non-volatile, and have a known purity. Maleic acid or dimethyl sulfone are often good choices for this type of analysis. The relaxation delay (d1) is a crucial parameter; it must be set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons and accurate integration.[8]

Experimental Protocol: qNMR for Purity Determination

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (or 5 x longest T1)

  • Number of Scans: 16 or higher for good signal-to-noise

  • Transmitter Frequency Offset: Set to the center of the spectrum.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire acquire_params d1 >= 5*T1 90° pulse acquire->acquire_params process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Peaks process->integrate calculate Calculate Purity integrate->calculate caption Figure 2: qNMR Workflow for Purity Assessment.

Figure 2: qNMR Workflow for Purity Assessment.

Comparative Data Table: qNMR Purity Analysis
Sample IDPurity by qNMR (%)
Synthesized Lot A 98.5
Synthesized Lot B 95.0

Mass Spectrometry (MS) for Impurity Identification

While HPLC provides quantitative data on purity, it does not inherently identify the impurities. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of unknown impurities.[2][9][10]

Causality Behind Experimental Choices in LC-MS

Electrospray ionization (ESI) is the preferred ionization technique for a molecule like 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline as it is a soft ionization method suitable for polar, non-volatile compounds.[2] Operating in positive ion mode is logical due to the presence of basic nitrogen atoms that are readily protonated. Tandem mass spectrometry (MS/MS) experiments can provide valuable fragmentation data to aid in the structural identification of impurities.[9][11]

Experimental Protocol: LC-MS for Impurity Profiling

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions:

  • Utilize the same RP-HPLC method as described above to ensure correlation of retention times.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Range: m/z 50-1000

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Data Acquisition: Full scan MS and data-dependent MS/MS of the top 3 most intense ions.

Data Analysis:

  • Identify the mass-to-charge ratio (m/z) of the main peak and any impurity peaks.

  • For impurities above a certain threshold (e.g., 0.1%), analyze the HRMS data to determine the elemental composition.

  • Examine the MS/MS fragmentation patterns to propose structures for the impurities.

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Impurity Identification inject Inject into LC System separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize analyze_ms1 Full Scan MS Analysis ionize->analyze_ms1 analyze_ms2 Data-Dependent MS/MS analyze_ms1->analyze_ms2 determine_mass Determine m/z of Impurities analyze_ms2->determine_mass elemental_comp Elemental Composition (HRMS) determine_mass->elemental_comp fragmentation Analyze Fragmentation Patterns elemental_comp->fragmentation propose_structure Propose Impurity Structures fragmentation->propose_structure caption Figure 3: LC-MS Workflow for Impurity Identification.

Figure 3: LC-MS Workflow for Impurity Identification.

Illustrative Impurity Profile by LC-MS
Retention Time (min)Observed m/zProposed Structure
7.8239.1548Starting Material Isomer
9.2253.1705Oxidized Product (+O)

Fourier-Transform Infrared (FTIR) Spectroscopy: A Confirmatory Technique

FTIR spectroscopy is a valuable tool for confirming the functional groups present in the synthesized material and for comparing its spectrum to that of a reference standard.[12][13] While not a primary quantitative technique for purity, significant differences in the FTIR spectra can indicate the presence of major impurities.

Experimental Protocol: FTIR Analysis

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Collect the spectrum from 4000 to 400 cm⁻¹.

  • Acquire at least 16 scans with a resolution of 4 cm⁻¹.

Data Analysis:

  • Compare the fingerprint region (1500-400 cm⁻¹) of the synthesized sample's spectrum with that of the reference standard.

  • Look for the presence of characteristic peaks, such as N-H stretches (around 3300-3400 cm⁻¹), C-H stretches (around 2800-3000 cm⁻¹), and aromatic C=C stretches (around 1600-1450 cm⁻¹).[14][15]

Conclusion

Benchmarking the purity of synthesized 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline requires a rigorous and multi-faceted analytical strategy. By combining the high-resolution separation of HPLC, the absolute quantification of qNMR, and the structural elucidation capabilities of MS, researchers and drug development professionals can build a comprehensive and self-validating purity profile. This orthogonal approach ensures the quality and consistency of this critical intermediate, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2021). MDPI. [Link]

  • CN105646324A - Preparation method of high-purity indole.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025). MDPI. [Link]

  • High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PMC. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). ACS Omega. [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Scialert. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. ResearchGate. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Semantic Scholar. [Link]

  • Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis. PMC. [Link]

  • Mass spectrometry in impurity profiling. ResearchGate. [Link]

  • Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. ScienceDirect. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with. PubliCatt. [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024). MDPI. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC. [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. ResearchGate. [Link]

  • FT-IR studies on interactions between Indole and Coumarin. Technoarete. [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • CRM-ACGA01 - Aromatic Content Certified Reference Material. ARO Scientific. [Link]

  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. ResearchGate. [Link]

  • LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with. Waters. [Link]

  • VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N. Rasayan Journal of Chemistry. [Link]

  • CHEMICAL PURITY ANALYSIS. Agilent. [Link]

  • Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. Der Pharma Chemica. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. [Link]

Sources

statistical analysis of dose-response curves for 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Dilemma

In the high-throughput screening (HTS) of fragment libraries, 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline (herein referred to as 5-DHIA ) represents a "privileged scaffold"—a chemical structure capable of binding to multiple receptor subtypes, particularly Kinases and GPCRs, due to its mixed


/

character.[1][2]

Unlike its fully aromatic analog 4-(1H-indol-5-ylmethyl)aniline , 5-DHIA possesses a non-planar indoline ring.[1][2] This introduces critical 3D-complexity (


 character) that improves solubility and target specificity but complicates dose-response analysis due to potential allosteric binding modes or colloidal aggregation at high concentrations.[1][2]

This guide provides a statistically rigorous framework for analyzing dose-response curves of 5-DHIA, comparing its performance against standard aromatic indole alternatives, and establishing a self-validating protocol for determining accurate


 and 

values.[1][2]

Comparative Analysis: Indoline vs. Indole Scaffolds[1]

The primary alternative to 5-DHIA in library design is the fully oxidized Indole variant.[1] While easier to synthesize, the Indole variant often suffers from "flatland" issues—promiscuous binding due to planarity.

Performance Matrix
Feature5-DHIA (Indoline Scaffold) Indole Analog (Alternative) Implication for Data Analysis
3D Geometry Kinked (Non-planar)Planar5-DHIA requires broader concentration ranges to capture specific vs. non-specific binding.[1][2]
Solubility (LogS) High (Polar amine + kink)Moderate/Low (Stacking)Indole analogs often precipitate at

, causing false "bell-shaped" curves.[2]
Hill Slope (

)
Typically near 1.0 - 1.2Often > 2.0 (Aggregation)Steep slopes in Indole data suggest colloidal aggregation; 5-DHIA data is generally more "Hill-compliant."[1][2]
Metabolic Liability Oxidation to IndoleStable5-DHIA solutions must be prepared fresh to prevent oxidation artifacts in the assay.[1][2]

Statistical Methodology: Beyond the 4PL Model

Standard software defaults to a 4-Parameter Logistic (4PL) regression.[1][2] However, for fragment-like scaffolds like 5-DHIA, this is often insufficient due to hormetic effects (low-dose stimulation) or solubility limits at the upper asymptote.[1][2]

The "Robust Fit" Decision Tree

We utilize a hierarchical model selection process. The 5-DHIA dose-response should not be forced into a 4PL model if the residuals indicate asymmetry.[1][2]

Workflow Diagram: Model Selection Logic

ModelSelection Start Raw Fluorescence/Absorbance Data Norm Normalize to Controls (0% = DMSO, 100% = Ref Inhibitor) Start->Norm Fit4PL Fit Standard 4PL Model Norm->Fit4PL CheckRes Analyze Residuals (Runs Test) Fit4PL->CheckRes Decision Are Residuals Random? CheckRes->Decision GoodFit Accept 4PL IC50 Decision->GoodFit Yes (P > 0.05) BadFit Check Hill Slope (nH) Decision->BadFit No (Systematic Deviation) SlopeHigh nH > 2.0 Suspect Aggregation BadFit->SlopeHigh Steep Slope SlopeAsym Asymmetric Data Switch to 5PL Model BadFit->SlopeAsym Asymmetric Tails

Caption: Hierarchical statistical decision tree for selecting the appropriate regression model for 5-DHIA, prioritizing residual analysis over


 values.
Key Statistical Parameters for 5-DHIA
  • Bottom Asymptote Constraint: For 5-DHIA, do not fix the bottom to 0% inhibition unless the curve clearly plateaus. Fragments often have weak affinity (

    
    ), and fixing the bottom can artificially inflate the Hill Slope.
    
  • Hill Slope (

    
    ) Monitoring: 
    
    • 
      : Ideal 1:1 binding stoichiometry.
      
    • 
      : Suspect promiscuous binding or compound aggregation.
      
    • Guidance: If 5-DHIA shows

      
      , repeat the assay with 0.01% Triton X-100 to disrupt colloidal aggregates.[1]
      

Experimental Protocol: Self-Validating Assay System

To generate reproducible data for 5-DHIA, the assay must control for the compound's specific chemical liability: oxidative dehydrogenation back to the indole.[1]

Materials
  • Compound: 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline (Purity >98% by HPLC).[1][2]

  • Vehicle: DMSO (Anhydrous).[2]

  • Antioxidant: 1 mM DTT or TCEP (Critical to maintain the indoline scaffold).

  • Reference Standard: Sunitinib (if Kinase target) or Abscisic Acid (if Plant Receptor target).[2]

Step-by-Step Workflow
  • Stock Preparation (Critical Step):

    • Dissolve 5-DHIA in 100% DMSO to 10 mM.[1][2]

    • Validation: Check absorbance at 450nm. Yellowing indicates oxidation to the imine/indole form. Discard if oxidized.

  • Serial Dilution (The "1.5-fold" Rule):

    • Avoid 1:10 dilutions. Fragments like 5-DHIA have shallow curves.[1][2]

    • Use a 1:3 or 1:2.5 dilution series (10 points) starting at

      
      .[2]
      
    • Why: This ensures adequate data density around the inflection point (

      
      ).[2]
      
  • Incubation:

    • Add compound to assay plate.

    • Incubate 15 mins before adding the enzyme/protein substrate.

    • Reason: 5-DHIA is a Type II-like binder; it may require conformational breathing of the protein to bind.[1][2]

  • Data Acquisition & Normalization:

    • Normalize raw signals:

      
      [1][2]
      
    • Min: Positive Control (Full Inhibition).

    • Max: DMSO Control (No Inhibition).

Diagram: Assay Workflow & Quality Control

AssayWorkflow cluster_prep Preparation Phase cluster_assay Execution Phase Stock 5-DHIA Stock (10mM) + DTT (Stabilizer) QC QC: Absorbance Check (Reject if Yellow) Stock->QC Dilution 1:3 Serial Dilution (100µM to 1nM) QC->Dilution Pass Incubation Pre-incubation (15 min) Equilibrium Establishment Dilution->Incubation Readout Plate Read (Fluorescence/Luminescence) Incubation->Readout

Caption: Operational workflow emphasizing the oxidative stability check (QC) unique to indoline scaffolds.

Supporting Data: Expected Outcomes[3]

When analyzing 5-DHIA, compare your results against these reference benchmarks. Deviations suggest assay artifacts.

ParameterExpected Value (5-DHIA)Warning Signal (Artifact)Troubleshooting
Z-Prime (

)


Check pipetting error or DMSO tolerance.
Hill Slope


Compound aggregation.[1][2] Add 0.01% Triton X-100.

(Fit)


Wrong model.[2] Try 5PL or check for "hook effect."
Potency Shift Stable over timeShift > 3x after 1 hourCompound oxidation. Use fresh stock + DTT.
Interpretation of Results

If 5-DHIA exhibits an


 in the low micromolar range (

) with a Hill Slope of 1.0, it is a valid hit .[1][2] If the

is

but the slope is steep (

), it is likely a pan-assay interference compound (PAINS) acting via aggregation, not specific binding.

References

  • Assay Guidance Manual . NCBI Bookshelf. "Validating Identity, Mass, and Purity of Reagents." [Link]

  • Motulsky, H. J., & Brown, R. E. (2006) . "Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate." BMC Bioinformatics. [Link][2]

  • Baell, J. B., & Holloway, G. A. (2010) . "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. [Link][2]

  • Kravchenko, A. N., et al. (2021) . "(2,3-Dihydro-1H-indol-5-ylmethyl)amine."[1][2][3] Molbank. (Synthesis and characterization of the indoline scaffold). [Link][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.